molecular formula C11H21ClO2 B1670167 Decyl chloroformate CAS No. 55488-51-2

Decyl chloroformate

Cat. No. B1670167
CAS RN: 55488-51-2
M. Wt: 220.73 g/mol
InChI Key: AZZCHVHSWUYCQA-UHFFFAOYSA-N
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Description

Decyl chloroformate is an n-alkyl chloroformate derivative . It has a linear formula of ClCO2(CH2)9CH3 . The molecular weight of Decyl chloroformate is 220.74 .


Synthesis Analysis

Decyl chloroformate can be prepared by reacting decyl alcohol with triphosgene . It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide .


Molecular Structure Analysis

The molecular formula of Decyl chloroformate is C11H21ClO2 . The IUPAC Standard InChI is InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 .


Chemical Reactions Analysis

Decyl chloroformate may be used in the preparation of (S)-(+)-N-decoxycarbonyl-leucine, a chiral surfactant . It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide . The reactivity of chloroformates and acyl chlorides are similar .


Physical And Chemical Properties Analysis

Decyl chloroformate is a colorless to almost colorless clear liquid . It has a boiling point of 163 °C/44 mmHg and a specific gravity of 0.96 at 20 °C . The refractive index is 1.44 .

Scientific Research Applications

  • Synthesis of Chiral Surfactants

    • Field : Organic Chemistry
    • Application : Decyl chloroformate may be used in the preparation of (S)- (+)- N -decoxycarbonyl-leucine, a chiral surfactant .
    • Method : The exact method of synthesis is not specified, but it likely involves the reaction of Decyl chloroformate with leucine under suitable conditions .
    • Results : The result is a chiral surfactant, which can have various applications in the field of chemistry .
  • HPLC Column Analysis

    • Field : Analytical Chemistry
    • Application : Decyl chloroformate can be analyzed by this reverse phase (RP) HPLC method with simple conditions .
    • Method : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • Results : This method allows for the separation and analysis of Decyl chloroformate, which can be useful in various research and industrial applications .
  • Preparation of Alkyl Chlorides
    • Field : Organic Chemistry
    • Application : Decyl chloroformate can be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide .
    • Method : The exact method of synthesis is not specified, but it likely involves the reaction of Decyl chloroformate under suitable conditions .
    • Results : The result is decyl chloride, which can have various applications in the field of chemistry .
  • Preparation of Alkyl Chlorides
    • Field : Organic Chemistry
    • Application : Decyl chloroformate can be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide .
    • Method : The exact method of synthesis is not specified, but it likely involves the reaction of Decyl chloroformate under suitable conditions .
    • Results : The result is decyl chloride, which can have various applications in the field of chemistry .

Safety And Hazards

Decyl chloroformate is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not getting in eyes, on skin, or on clothing, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

decyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZCHVHSWUYCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204065
Record name Decyl chloroformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl chloroformate

CAS RN

55488-51-2
Record name Carbonochloridic acid, decyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl chloroformate
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Record name Decyl chloroformate
Source EPA DSSTox
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Record name Decyl chloroformate
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Synthesis routes and methods

Procedure details

In a four necked round bottom flask, triphosgene (9.75 g, 32.8 mmol) was dissolved in toluene (140 mL) under argon atmosphere. After cooling to 0° C., pyridine (8.5 mL, 105 mmol) was added dropwise during 1 h and the resulting suspension stirred for further 1 h at 0° C. 1-Adamantanol (10.0 g, 65.7 mmol) was added portion-wise. After stirring at rt for 24 h, the solid was filtered-off and the solvent removed under vacuum to yield the title compound (12.3 g, 88%) as yellowish oil, which was used in the next step without further purification. FTIR (cm−1): 2913, 2854, 1780, 1455, 1354, 1152, 1038, 957, 835, 802.
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Richter, B Tucker - The Journal of Organic Chemistry, 1983 - ACS Publications
… Similarly, decyl chloroformate produces with DMF under identical reaction and workup conditions either a mixture of decyl formate and decyl chloride in a ratio of 63:36 (92%combined …
Number of citations: 19 pubs.acs.org
F Foulon, B Fixari, D Picq, P Le Perchec - Reactive and Functional …, 1999 - Elsevier
… With GCl, the ratio of conversion times between octyl and decyl chloroformate is only 2.5. In contrast, this ratio increases to 6 with SiGCl-b and to 24 with SiGCl. This observation may be …
Number of citations: 2 www.sciencedirect.com
M Voigt, MA Glomb - Journal of agricultural and food chemistry, 2009 - ACS Publications
… Figure 4 shows a GC-FID-chromatogram of the decylester formed after derivatization with decyl chloroformate (chlorosuccinic acid was used as internal standard). Acetic acid was a …
Number of citations: 44 pubs.acs.org
W Ding, JS Fritz - Journal of Chromatography A, 1999 - Elsevier
… The solution is stirred and cooled in an ice bath, and 2.2 g (0.01 mol) of decyl chloroformate and 5 ml of 2 M sodium hydroxide are added alternatively to the vigorously stirred solution …
Number of citations: 30 www.sciencedirect.com
YV Pfeifer, PT Haase, LW Kroh - Journal of agricultural and food …, 2013 - ACS Publications
… in ref 17 was adopted: Samples (60 μL) were spiked with a solution of chlorosuccinic acid (50 μg) in water as internal standard, and 40 μL of pyridine and 50 μL of decyl chloroformate …
Number of citations: 41 pubs.acs.org
JH Park, YJ Jeon, CH Lee, N Chung, HS Lee - Scientific reports, 2017 - nature.com
The insecticidal toxicities of five essential oils against Pochazia shantungensis adults and nymphs, newly recorded pests, were evaluated. The LC 50 values of Thymus vulgaris, Ruta …
Number of citations: 127 www.nature.com
LA AlMousa, NA AlFaris, GM Alshammari… - Saudi Journal of …, 2022 - Elsevier
The present study examined the phytochemical composition, antioxidant, antimicrobial properties, and molecular docking of different solvents extracts (methanol and water) of two …
Number of citations: 8 www.sciencedirect.com
X Jia, D Schols, C Meier - Journal of Medicinal Chemistry, 2020 - ACS Publications
… -hydroxybenzyl alcohol 17 (21.5 mmol, 1.1 equiv) and 2.72 mL of TEA (19.5 mmol 1.0 equiv) in 20 mL of DCM were cooled to 0 C followed by a dropwise addition of decyl chloroformate …
Number of citations: 30 pubs.acs.org
R Satoh, N Hamada, A Yamada, Y Kanda… - Bioorganic …, 2020 - Elsevier
… According to the method used for the preparation of 2b, 6a (200 mg, 0.78 mmol) was treated with n-decyl chloroformate (575 μL, 2.50 mmol) in dry pyridine (2 mL) at 0 C for 1 h. Work-up …
Number of citations: 4 www.sciencedirect.com
V Point, A Bénarouche, J Zarrillo, A Guy… - European Journal of …, 2016 - Elsevier
… Prepared using Decyl chloroformate 2g applying similar method as described above for 3a. Pale yellow powder (427 mg, 49.3%). Analytical data for 3g: mp 56–57 C. …
Number of citations: 18 www.sciencedirect.com

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